molecular formula C21H22N4 B12172899 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine

3-Phenyl-6-[4-benzylpiperazinyl]pyridazine

Cat. No.: B12172899
M. Wt: 330.4 g/mol
InChI Key: WRSIABMAFOHSNG-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine typically involves multi-step organic reactions that allow for the incorporation of the phenyl and piperazine moieties into the pyridazine framework. The structural characteristics can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the integrity of the compound and elucidate its three-dimensional structure.

Antimicrobial Properties

Research indicates that derivatives related to this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . These findings suggest that the compound may serve as a lead for developing new antibiotics.

Antiviral Activity

Some studies have demonstrated that derivatives of pyridazine compounds possess antiviral properties. Specifically, compounds related to this compound have been tested against viruses such as HIV-1 and other selected viruses, showing moderate protective effects . This positions the compound as a potential candidate for antiviral drug development.

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazine derivatives has also been explored. Compounds derived from similar frameworks have been found to inhibit key inflammatory mediators, suggesting that this compound could be effective in treating inflammatory diseases . In vitro assays have demonstrated significant inhibition of COX-2 activity, which is crucial in inflammation pathways.

Cancer Treatment

The structural features of this compound make it a promising candidate in oncology. Studies have indicated that similar compounds can inhibit cell growth in various cancer types, including breast and ovarian cancers . The mechanism may involve the modulation of specific signaling pathways that are crucial for tumor progression.

Neurological Disorders

Given its structural similarity to known neuroactive compounds, this compound may also find applications in treating neurological disorders. Research on related piperazine derivatives has shown potential in modulating neurotransmitter systems, which could be beneficial for conditions such as depression or anxiety .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivitySignificant activity against Staphylococcus aureus and Pseudomonas aeruginosa
Cancer Cell GrowthInhibition of growth in human breast and ovarian cancer cells
Anti-inflammatory ActivityInhibition of COX-2 with IC50 values comparable to celecoxib

Biological Activity

3-Phenyl-6-[4-benzylpiperazinyl]pyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Property Details
Molecular Formula C22H24N4
Molecular Weight 348.45 g/mol
IUPAC Name This compound
CAS Number Not specified

Antimicrobial Properties

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For example, a study demonstrated that similar compounds showed minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting that this compound may possess comparable properties. The MIC values for related compounds ranged from 125 to 250 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been investigated for its antitumor effects. A study on structurally related piperazine derivatives reported that certain modifications led to enhanced cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were noted to be in the low micromolar range, indicating potential efficacy in cancer therapy .

Neuropharmacological Effects

This compound may exhibit neuropharmacological activity due to its structural similarity to known psychoactive substances. Research indicates that benzylpiperazine derivatives can act as monoamine oxidase inhibitors (MAOIs), which are crucial in the treatment of mood disorders. The inhibition of MAO-A and MAO-B enzymes by related compounds has been documented, suggesting a possible mechanism of action for this pyridazine derivative .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission pathways.
  • Cell Cycle Interference : Its antitumor effects could stem from the ability to disrupt the cell cycle in cancer cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy : A comparative study involving related pyridazine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results highlighted that modifications in the piperazine ring could enhance antibacterial activity significantly.
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that certain analogs of this compound exhibited promising cytotoxic effects, with IC50 values ranging from 0.5 to 5 µM depending on the specific structure and modifications made .

Properties

Molecular Formula

C21H22N4

Molecular Weight

330.4 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6-phenylpyridazine

InChI

InChI=1S/C21H22N4/c1-3-7-18(8-4-1)17-24-13-15-25(16-14-24)21-12-11-20(22-23-21)19-9-5-2-6-10-19/h1-12H,13-17H2

InChI Key

WRSIABMAFOHSNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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